molecular formula C2Cl2F4SSe B14631467 Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane CAS No. 54451-32-0

Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane

Cat. No.: B14631467
CAS No.: 54451-32-0
M. Wt: 281.96 g/mol
InChI Key: ADWYNWJPXNUBIL-UHFFFAOYSA-N
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Description

Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane is a complex organoselenium compound It features a unique combination of chlorine, sulfur, fluorine, and selenium atoms attached to a methane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of a chlorosulfanyl compound with a fluorinated selenium reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, may be necessary to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or selenoxides.

    Reduction: Reduction reactions can convert the compound into simpler organoselenium derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or selenoxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound’s unique structure makes it a potential candidate for studying selenium’s biological roles.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of selenium-based drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane involves its interaction with molecular targets through its functional groups. The chlorine, sulfur, fluorine, and selenium atoms can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl group-containing compounds: These include trifluoromethane and 1,1,1-trifluoroethane, which share the trifluoromethyl group but lack the selenium and sulfur atoms.

    Organoselenium compounds: Compounds like selenomethionine and selenocysteine, which contain selenium but differ in their overall structure and functional groups.

Uniqueness

Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane is unique due to its combination of chlorine, sulfur, fluorine, and selenium atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

54451-32-0

Molecular Formula

C2Cl2F4SSe

Molecular Weight

281.96 g/mol

IUPAC Name

[chloro-fluoro-(trifluoromethylselanyl)methyl] thiohypochlorite

InChI

InChI=1S/C2Cl2F4SSe/c3-1(5,9-4)10-2(6,7)8

InChI Key

ADWYNWJPXNUBIL-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)[Se]C(F)(SCl)Cl

Origin of Product

United States

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